Methyl 3,3-dichloro-2,2,3-trifluoropropanoate

Description

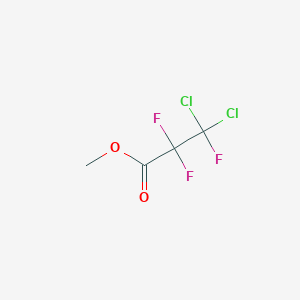

Methyl 3,3-dichloro-2,2,3-trifluoropropanoate is a fluorinated and chlorinated ester with the molecular formula C₄H₃Cl₂F₃O₂ (calculated molecular weight: ~210.9 g/mol). The compound features two chlorine atoms and three fluorine atoms on the propanoate backbone, which likely enhance its electronegativity and stability compared to non-halogenated esters. Such halogenated esters are often employed in high-performance materials due to their resistance to thermal and oxidative degradation .

Properties

IUPAC Name |

methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3O2/c1-11-2(10)3(7,8)4(5,6)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATBPNFTBVMNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252618 | |

| Record name | Methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-19-5 | |

| Record name | Methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dichloro-2,2,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dichloro-2,2,3-trifluoropropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3,3,3-trifluoropropionate with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective chlorination of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dichloro-2,2,3-trifluoropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

Methyl 3,3-dichloro-2,2,3-trifluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,3-dichloro-2,2,3-trifluoropropanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3,3-dichloro-2,2,3-trifluoropropanoate with structurally related fluorinated and chlorinated esters:

Structural and Functional Differences

Halogenation Patterns: The target compound combines chlorine and fluorine, whereas MTFP (C₄H₅F₃O₂) lacks chlorine, reducing its molecular weight and reactivity . Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate (CAS 127589-63-3) has one chlorine and four fluorines, offering intermediate polarity between the target compound and MTFP . Methoxy-substituted analogs (e.g., methyl 2,3,3-trifluoro-3-methoxypropanoate) introduce oxygen-containing groups, enhancing solubility in polar solvents .

Electrochemical Performance: MTFP demonstrates superior compatibility with NCM811 cathodes in Li-ion batteries due to its low viscosity and high oxidative stability .

Toxicity and Safety: Limited data exist for methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, with warnings about incomplete toxicological studies . Methoxy- and amino-substituted derivatives (e.g., methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride) require stringent handling due to reactive functional groups .

Key Research Findings

- Fluorinated Esters in Batteries : MTFP improves cycling performance in NCM811 cells by forming stable solid-electrolyte interphases (SEI) and reducing electrolyte decomposition at high voltages (>4.3 V) .

- Chlorinated Analogs: Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is less stable than MTFP in electrochemical environments, as chlorine atoms may participate in side reactions .

- Ethyl vs. Methyl Esters: Ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8) has a higher boiling point (98–100°C) than MTFP, making it suitable for high-temperature applications .

Biological Activity

Methyl 3,3-dichloro-2,2,3-trifluoropropanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, its mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as an organofluorine compound. Its chemical structure is characterized by the presence of multiple halogen atoms, which contribute to its reactivity and biological interactions. The molecular formula is .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi in vitro.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic processes.

- Endocrine Disruption : Due to its structural similarities with known endocrine disruptors, there is concern regarding its potential effects on hormonal pathways in both wildlife and humans.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a potent antimicrobial effect compared to conventional antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 38 |

| A549 (lung cancer) | 50 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The presence of halogen atoms contributes to the compound's ability to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells through ROS generation, which can lead to apoptosis in cancer cells.

- Hormonal Pathway Interference : There is evidence suggesting that this compound can mimic or inhibit hormonal signals by interacting with hormone receptors.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of methyl 3,3-dichloro-2,2,3-trifluoropropanoate?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, chlorination of fluorinated propanoic acid precursors followed by esterification with methanol under acidic catalysis is a common approach. Key steps include:

- Using anhydrous conditions to avoid hydrolysis of reactive intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS to detect byproducts such as unreacted acids or over-chlorinated species .

- Purification via column chromatography or fractional distillation to isolate the ester product.

Basic: How can the structural integrity and purity of this compound be validated post-synthesis?

Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm the positions of fluorine and chlorine substituents. For example, distinct chemical shifts for CF (~-60 to -70 ppm in NMR) and C-Cl groups can be observed .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ≈ 194.51 for CHClFO) and rule out contaminants .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Advanced: What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected hydrolysis rates)?

Answer:

Discrepancies in hydrolysis kinetics may arise from trace moisture or solvent effects. To address this:

- Perform kinetic studies under controlled humidity using Karl Fischer titration to quantify water content in solvents .

- Compare reactivity in polar aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess solvolysis pathways .

- Use computational modeling (DFT) to predict transition states and identify steric/electronic factors influencing hydrolysis .

Advanced: How does the compound’s electronic configuration influence its reactivity with nucleophiles?

Answer:

The electron-withdrawing Cl and F substituents create a highly electrophilic carbonyl carbon. Experimental approaches to study this include:

- Competitive Nucleophilic Substitution : React with a panel of nucleophiles (e.g., amines, alkoxides) in equimolar ratios to quantify reaction selectivity .

- Isotopic Labeling : Use -labeled methanol in esterification to track oxygen exchange and mechanistic pathways .

- Spectroscopic Probes : IR spectroscopy to monitor carbonyl stretching frequency shifts (e.g., ~1740 cm for esters) during reaction progression .

Advanced: What environmental persistence or degradation pathways are documented for this compound?

Answer:

Fluorinated esters are often resistant to biodegradation due to C-F bond stability. Key studies include:

- Photolysis Experiments : Expose the compound to UV light in aqueous solutions and analyze degradation products (e.g., F, Cl ions) via ion chromatography .

- Microbial Degradation Assays : Incubate with soil or wastewater microbial consortia and monitor via LC-MS for breakdown intermediates like trifluoroacetic acid .

- Regulatory Data : Cross-reference with ECHA reports on structurally similar perfluorinated substances (e.g., persistence in groundwater) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation or dermal contact .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

- Storage : Store in sealed, dark glass containers under nitrogen to minimize oxidation or moisture ingress .

Advanced: How can computational tools predict the compound’s behavior in novel reaction systems?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in different solvents to predict solubility and aggregation tendencies .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ constants for Cl/F substituents) with experimental toxicity or reactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.